(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Overview

Description

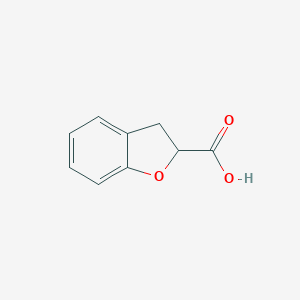

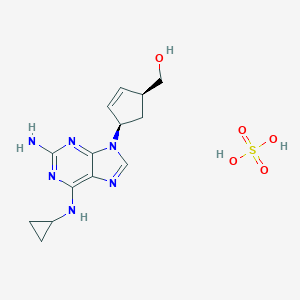

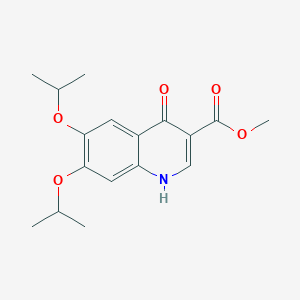

This compound is an amino acid with the molecular formula C6H13NO3. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule, which are the 2nd and 3rd carbon atoms in this case.

Synthesis Analysis

The synthesis of such a compound would likely involve protecting group strategies to selectively manipulate the functional groups (amino and hydroxy groups). The exact method would depend on the available starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The structure of this compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis

This compound, like other amino acids, can participate in a variety of chemical reactions. It can act as a nucleophile in substitution and addition reactions, and its amino group can react with carboxylic acids to form amides, among other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa values, can be predicted based on its structure and can be confirmed experimentally.Scientific Research Applications

Biological and Physiological Properties

- The tropical plants Garcinia cambogia and Hibiscus subdariffa produce HCA, with the absolute configurations being (2S,3S) and (2S,3R), respectively. Particularly, (2S,3R)-HCA has been noted to inhibit pancreatic α-amylase and intestinal α-glucosidase, leading to a reduction in carbohydrate metabolism. The study also highlights the limited availability of HCA due to the restricted habitat of its source plants and the challenges in stereoselective organic synthesis. Interestingly, certain bacterial strains have been found to produce trace amounts of (2S,3R)-HCA, presenting a potential alternative source for natural HCA (Yamada, Hida, & Yamada, 2007).

Chemical Synthesis and Applications

- HCA, including its variant (2S,3R), has significant implications in the field of chemical synthesis. The molecular structures and biological properties of HCA have been utilized in various synthetic applications, aiding in the development of new molecular entities and aiding in pharmaceutical research (Kiss, Kardos, Vass, & Fülöp, 2018).

Role in Cosmetic and Dermatological Formulations

- Hydroxy acids, including variants like (2S,3R)-HCA, are extensively used in cosmetic and therapeutic formulations due to their various beneficial effects on the skin. Their role in treating conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis has been extensively studied. The review also discusses the importance of understanding the biological mechanism of action of these compounds for their effective application in dermatology (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties and Health Applications

- Hydroxycinnamic acids (HCAs), a category to which (2S,3R)-HCA belongs, possess significant biological properties, including antioxidant activity. These compounds have been the subject of various structure-activity relationship studies, helping in the generation of more potent antioxidant molecules, which are crucial for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Pharmacological Effects and Therapeutic Research

- Chlorogenic Acid (CGA), structurally related to (2S,3R)-HCA, showcases a broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. Studies suggest that CGA and its related compounds like (2S,3R)-HCA could play crucial roles in modulating lipid and glucose metabolism, offering potential treatment pathways for conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety procedures should be followed when handling it in the lab.

Future Directions

Future research could explore the potential applications of this compound in fields such as medicinal chemistry or materials science. Its properties could also be further investigated to gain a deeper understanding of its behavior.

Please note that this is a general analysis and the specifics could vary depending on the exact context and conditions. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.

properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)